molecular formula C17H16N2O2S B12759619 Benzamide, N-(((2-hydroxy-2,3-dihydro-1H-inden-1-yl)amino)thioxomethyl)-, (E)- CAS No. 141034-12-0

Benzamide, N-(((2-hydroxy-2,3-dihydro-1H-inden-1-yl)amino)thioxomethyl)-, (E)-

Cat. No.: B12759619
CAS No.: 141034-12-0
M. Wt: 312.4 g/mol
InChI Key: HJQASKJLEFCBSD-HUUCEWRRSA-N
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Description

Benzamide, N-(((2-hydroxy-2,3-dihydro-1H-inden-1-yl)amino)thioxomethyl)-, (E)- is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound features a benzamide core linked to a hydroxy-indane moiety through a thioxomethyl group, which contributes to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzamide, N-(((2-hydroxy-2,3-dihydro-1H-inden-1-yl)amino)thioxomethyl)-, (E)- typically involves the reaction of 2-hydroxy-2,3-dihydro-1H-indene-1-amine with benzoyl isothiocyanate under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and the mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

Benzamide, N-(((2-hydroxy-2,3-dihydro-1H-inden-1-yl)amino)thioxomethyl)-, (E)- undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl compound.

    Reduction: The thioxomethyl group can be reduced to a methyl group.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of a methyl-substituted derivative.

    Substitution: Formation of various substituted benzamides.

Scientific Research Applications

Benzamide, N-(((2-hydroxy-2,3-dihydro-1H-inden-1-yl)amino)thioxomethyl)-, (E)- has several applications in scientific research:

Mechanism of Action

The mechanism of action of Benzamide, N-(((2-hydroxy-2,3-dihydro-1H-inden-1-yl)amino)thioxomethyl)-, (E)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the biochemical pathways involved in disease processes .

Comparison with Similar Compounds

Similar Compounds

  • N-(2-hydroxyindane-1-yl)-N’-benzoyl thiourea
  • N-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)carbamothioyl]benzamide

Uniqueness

Benzamide, N-(((2-hydroxy-2,3-dihydro-1H-inden-1-yl)amino)thioxomethyl)-, (E)- stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations and its potential therapeutic applications make it a valuable compound in research and industry .

Properties

CAS No.

141034-12-0

Molecular Formula

C17H16N2O2S

Molecular Weight

312.4 g/mol

IUPAC Name

N-[[(1R,2R)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]carbamothioyl]benzamide

InChI

InChI=1S/C17H16N2O2S/c20-14-10-12-8-4-5-9-13(12)15(14)18-17(22)19-16(21)11-6-2-1-3-7-11/h1-9,14-15,20H,10H2,(H2,18,19,21,22)/t14-,15-/m1/s1

InChI Key

HJQASKJLEFCBSD-HUUCEWRRSA-N

Isomeric SMILES

C1[C@H]([C@@H](C2=CC=CC=C21)NC(=S)NC(=O)C3=CC=CC=C3)O

Canonical SMILES

C1C(C(C2=CC=CC=C21)NC(=S)NC(=O)C3=CC=CC=C3)O

Origin of Product

United States

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